Product packaging for DL-Tyrosine-d7(Cat. No.:CAS No. 130551-49-4)

DL-Tyrosine-d7

Cat. No.: B160622
CAS No.: 130551-49-4
M. Wt: 188.23 g/mol
InChI Key: OUYCCCASQSFEME-BKKGXISKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is a high-purity, isotopically labeled form of L-DOPA, a critical biochemical precursor. This compound serves as an essential internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of L-DOPA and its metabolites in complex biological matrices like plasma, urine, and cerebrospinal fluid [https://www.caymanchem.com/product/9002979]. Its primary research application is in the field of Parkinson's disease, where it is used to study the pharmacokinetics, bioavailability, and metabolic pathways of therapeutic L-DOPA [https://pubmed.ncbi.nlm.nih.gov/32418941]. The deuterium atoms at the 2,3,3 positions on the alanine side chain and the D4-label on the phenyl ring provide significant mass shift from the endogenous compound, minimizing analytical interference. Researchers utilize this stable isotope-labeled analog to investigate the intricate mechanisms of dopamine synthesis, transport, and catabolism, providing crucial insights into neurotransmitter dynamics and the efficacy of treatments for neurological disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B160622 DL-Tyrosine-d7 CAS No. 130551-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-BKKGXISKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310713
Record name L-Tyrosine-α,β,β,2,3,5,6-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130551-49-4
Record name L-Tyrosine-α,β,β,2,3,5,6-d7
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130551-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tyrosine-α,β,β,2,3,5,6-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Analytical Techniques for the Detection, Quantification, and Structural Elucidation of L 4 Hydroxyphenyl D4 Alanine 2,3,3 D3

Mass Spectrometry (MS)-Based Approaches for Isotopic Analysis

Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds due to its high sensitivity and specificity. Various MS-based methodologies are employed to distinguish between isotopologues and isotopomers, and to accurately quantify their presence in complex biological matrices.

High-Resolution Mass Spectrometry for Isotopologue and Isotopomer Differentiation

High-resolution mass spectrometry (HRMS) is indispensable for distinguishing between isotopologues—molecules that differ only in their isotopic composition. In the case of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, HRMS can precisely measure the mass difference between the deuterated and non-deuterated forms of tyrosine. This capability is critical for resolving the labeled compound from its unlabeled counterpart and other structurally similar molecules that may be present in a sample. nih.gov

The use of stable isotope tracers, such as ¹³C and ¹⁵N, is increasingly common in metabolic research, and HRMS is essential for analyzing the resulting isotopologues. nih.gov By providing accurate mass measurements, HRMS facilitates the identification of metabolites and the elucidation of metabolic pathways. nih.gov The ability to differentiate isotopomers—molecules with the same isotopic composition but different arrangements of isotopes—is also a key advantage of HRMS, particularly when combined with fragmentation techniques.

A novel stable isotope labeling (SIL) based metabolomics workflow leverages HRMS to better extract signals from biologically derived sources. researchgate.net This method involves the analysis of mixtures of labeled and unlabeled samples, allowing for the correction of matrix effects and improved relative quantification of metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Deuterated Amino Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, amino acids like L-tyrosine are non-volatile and require chemical derivatization to make them amenable to GC-MS analysis. nih.govsigmaaldrich.com Derivatization replaces polar functional groups with nonpolar moieties, increasing volatility and improving chromatographic behavior. sigmaaldrich.com

A common derivatization strategy involves a two-step process: esterification followed by acylation. nih.gov For instance, the carboxyl group can be converted to a methyl ester, and the amino and hydroxyl groups can be reacted with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov The resulting derivatives are more volatile and produce characteristic fragments upon ionization, which aids in their identification by mass spectrometry. sigmaaldrich.com

The use of deuterated internal standards is a common practice in quantitative GC-MS analysis. nih.govresearchgate.net In the analysis of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, its deuterated nature allows it to serve as an excellent internal standard for the quantification of endogenous L-tyrosine. A study on the GC-MS analysis of carbon-13 enriched and deuterated amino acids as their trimethylsilyl (B98337) derivatives demonstrated that while no GLC fractionation was observed for ¹³C-enriched amino acids, deuterated compounds often had shorter retention times than their protium (B1232500) analogs. oup.comoup.com This chromatographic behavior, known as the isotope effect, is an important consideration in method development. nih.gov

Parameter Description Reference
Derivatization Necessary to increase the volatility of amino acids for GC-MS analysis. Common methods include silylation (e.g., with MTBSTFA) or esterification followed by acylation (e.g., with PFPA). sigmaaldrich.comnih.gov
Internal Standards Deuterated analogs like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 are ideal for quantitative analysis due to their similar chemical properties to the analyte. nih.govresearchgate.net
Isotope Effect Deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, which needs to be accounted for in the analysis. nih.govoup.comoup.com
Fragmentation Derivatized amino acids produce characteristic fragment ions in the mass spectrometer, enabling their specific detection and quantification. sigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying compounds in complex mixtures, making it ideal for the analysis of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 in biological samples. mdpi.comnih.govsciex.com This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov Unlike GC-MS, LC-MS/MS can often analyze amino acids without derivatization, simplifying sample preparation. youtube.com

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by an LC column. The eluent from the column is then introduced into the mass spectrometer, where the analyte is ionized and subjected to fragmentation. Selected reaction monitoring (SRM) is a common mode of operation in which a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. mdpi.comnih.gov This high selectivity allows for accurate quantification even in the presence of co-eluting compounds. semanticscholar.org

The use of stable isotope-labeled internal standards, such as L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, is crucial for accurate quantification by LC-MS/MS. nih.govlumiprobe.com The internal standard is added to the sample at a known concentration and co-elutes with the analyte. By comparing the signal intensity of the analyte to that of the internal standard, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise results. sigmaaldrich.com

Parameter Description Reference
Separation Liquid chromatography separates the analyte of interest from other matrix components. nih.gov
Ionization Electrospray ionization (ESI) is a common technique used to ionize the analyte. nih.gov
Detection Tandem mass spectrometry, often in selected reaction monitoring (SRM) mode, provides high selectivity and sensitivity. mdpi.comnih.gov
Quantification The use of a stable isotope-labeled internal standard like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 allows for accurate and precise quantification. nih.govlumiprobe.comsigmaaldrich.com
Derivatization Often not required, which simplifies the analytical workflow. youtube.com

Chemical Isotope Labeling (CIL) Combined with MS for Enhanced Metabolome Analysis

Chemical isotope labeling (CIL) is a powerful strategy used in conjunction with mass spectrometry to enhance the coverage and quantification of the metabolome. nih.govtmiclinode.com This technique involves derivatizing metabolites with isotopically light and heavy reagents, which allows for the creation of a "twin peak" signature for each metabolite in the mass spectrum. researchgate.net This differential labeling facilitates the distinction of true metabolites from background noise and matrix interferences. researchgate.net

The CIL LC-MS approach categorizes metabolites based on their functional groups (e.g., amine, carboxyl, hydroxyl) rather than their physical properties. tmiclinode.com This allows for the use of specific labeling reagents that improve the separation and ionization efficiency of a broad range of metabolites. tmiclinode.com For the analysis of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, which contains both an amine and a carboxyl group, CIL could be employed to further enhance its detection and quantification within a complex biological sample.

A three-tier identification approach is often used with CIL LC-MS data. tmiclinode.com In the first tier, peak pairs are identified by matching their accurate mass and retention time to a labeled metabolite library. tmiclinode.com This approach significantly improves the confidence in metabolite identification and allows for more comprehensive and accurate metabolomic analyses. researchgate.nettmiclinode.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Tyrosine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules. It is particularly useful for analyzing deuterium-labeled compounds like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, as it can directly probe the location and extent of deuterium (B1214612) incorporation.

Proton (¹H-NMR) and Deuterium (²H-NMR) Spectroscopy for Deuterium Location and Isotopic Enrichment Assessment

Proton (¹H-NMR) and Deuterium (²H-NMR) spectroscopy are complementary techniques for the analysis of deuterated compounds. ¹H-NMR is highly sensitive and provides detailed information about the proton environment in a molecule. huji.ac.il The ¹H-NMR spectrum of L-tyrosine shows distinct signals for the aromatic protons, as well as the protons on the alpha-carbon and beta-carbons. hmdb.caresearchgate.net In the case of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, the absence of signals corresponding to the protons on the phenyl ring and the C2 and C3 positions would confirm the locations of deuterium labeling.

Deuterium (²H-NMR) spectroscopy directly detects the deuterium nuclei. wikipedia.org While it has lower resolution and sensitivity compared to ¹H-NMR, it is highly specific for deuterated compounds. huji.ac.ilwikipedia.org A strong peak in the ²H-NMR spectrum would confirm the presence of deuterium in the molecule. wikipedia.org The chemical shifts in ²H-NMR are very similar to those in ¹H-NMR, which aids in spectral interpretation. sigmaaldrich.com

Combining ¹H-NMR and ²H-NMR allows for a comprehensive assessment of isotopic enrichment. nih.gov The integral of the residual proton signals in the ¹H-NMR spectrum can be compared to the integral of the deuterium signals in the ²H-NMR spectrum to accurately determine the degree of deuteration. sigmaaldrich.comnih.gov This combined approach has been shown to be more accurate than classical ¹H-NMR or mass spectrometry methods for determining the isotopic abundance of deuterated reagents. nih.gov

Technique Information Provided Key Features Reference
Proton (¹H-NMR) Determines the location of protons and can infer the location of deuterium by the absence of proton signals.High sensitivity, high resolution, provides detailed structural information. huji.ac.ilhmdb.caresearchgate.net
Deuterium (²H-NMR) Directly detects deuterium nuclei, confirming their presence and location.Highly specific for deuterated compounds, chemical shifts similar to ¹H-NMR. huji.ac.ilwikipedia.orgsigmaaldrich.com
Combined ¹H- and ²H-NMR Provides accurate determination of isotopic enrichment and abundance.More accurate than individual NMR or MS methods for isotopic abundance. nih.gov

Applications in Biomolecular Structure and Dynamics, including Protein Folding Intermediates

The strategic incorporation of stable isotopes like deuterium into amino acids is a cornerstone of modern structural biology. L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, a deuterated form of tyrosine, is particularly valuable for studying the structure and dynamics of proteins, including the transient states of protein folding intermediates. youtube.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that leverages the substitution of backbone amide hydrogens with deuterium to probe protein conformation and dynamics. nih.govnih.gov When a protein is placed in a deuterated environment, the rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. nih.gov By incorporating deuterated amino acids like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 into a protein, researchers can gain site-specific information. While HDX-MS typically monitors the exchange of backbone amide protons, the presence of deuterated side chains can influence local and global protein dynamics.

The study of protein folding, a complex process involving a series of conformational changes from a disordered state to a specific three-dimensional structure, greatly benefits from isotopic labeling. youtube.com Misfolded or aggregated proteins are associated with a range of neurodegenerative diseases. youtube.com Techniques using deuterated amino acids can help to identify and characterize the transient, misfolded intermediates that are often difficult to capture. youtube.com By tracking the fate of the deuterated label within the protein structure over time, scientists can map folding and unfolding pathways. nih.govnih.gov

For instance, changes in the labeling pattern of tyrosine residues, as determined by mass spectrometry, can indicate shifts in protein conformation. nih.gov The accessibility of a tyrosine residue to conjugation or modification is related to its depth and orientation within the protein structure. nih.gov Introducing a deuterated tyrosine provides a distinct mass signature, allowing for precise monitoring of that specific residue's environment during conformational changes, such as those induced by urea (B33335) or other denaturants. nih.gov This provides a chemical fingerprint to distinguish between different protein states. nih.gov

Research ApplicationTechniqueInformation Gained
Protein Conformation Analysis Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)Local environment and solvent accessibility of specific amino acid residues. nih.gov
Protein Dynamics Studies HDX-MS, NMR SpectroscopyReal-time tracking of conformational changes and protein movement. nih.govnih.gov
Protein Folding Pathways Isotope Labeling combined with MSCharacterization of transient intermediates and misfolded states. youtube.com
Epitope Mapping HDX-MSIdentification of antibody binding sites on a protein. nih.gov

Vibrational Spectroscopies (Fourier Transform Infrared Spectroscopy and Raman Spectroscopy) for Isotopic Discrimination

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to changes in molecular structure and bonding, making them ideal for distinguishing between isotopologues. The substitution of hydrogen with deuterium in L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 results in a significant mass change, which directly affects the vibrational frequencies of the molecule's bonds.

The most prominent effect of deuteration is observed in the C-D stretching region of the vibrational spectrum. C-H stretching vibrations typically appear in the 2800–3300 cm⁻¹ region. ruc.dk When hydrogen is replaced by the heavier deuterium isotope, the frequency of the C-D stretch shifts to a lower wavenumber, appearing in a "quiet" spectral window around 2050–2350 cm⁻¹. ruc.dk This clear separation prevents overlap with other common vibrational modes like N-H and O-H stretches, allowing for unambiguous detection of the deuterated compound. ruc.dk

In the context of L-tyrosine, Raman spectroscopy is particularly effective for studying the phenol (B47542) ring. Tyrosine exhibits several characteristic Raman markers. researchgate.net For L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, the deuteration occurs on the phenyl ring (D4) and the alanine (B10760859) side chain (D3). The D4 substitution on the ring will shift the vibrational modes associated with the C-H bonds of the phenol group. For example, polarized Raman scattering measurements on L-tyrosine-d4 (where the four ring hydrogens are replaced by deuterium) show distinct changes in the Raman tensor components for various bands compared to the non-deuterated form. nih.gov

The deuteration at the Cα and Cβ positions (D3) will also influence the spectrum. For instance, the Cα-Cβ-Cγ bending vibration, observed around 432 cm⁻¹ in L-tyrosine, would be expected to shift upon deuteration. nih.gov These isotope-induced shifts provide a definitive signature for L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, enabling its specific detection and quantification in complex biological samples.

Vibrational ModeTypical Wavenumber (C-H)Expected Wavenumber (C-D)Spectroscopic Advantage
C-H/C-D Stretch 2800–3300 cm⁻¹ ruc.dk2050–2350 cm⁻¹ ruc.dkAppears in a spectrally "quiet" region, avoiding interference. ruc.dk
Ring Vibrations ~829 cm⁻¹, 642 cm⁻¹ nih.govShifted upon deuteration nih.govProvides a specific fingerprint for the deuterated phenol ring. nih.gov
Side Chain Bending ~432 cm⁻¹ (Cα-Cβ-Cγ) nih.govShifted upon deuterationAllows discrimination based on side-chain isotopic substitution.

Analytical Validation and Correction for Natural Isotopic Abundance in Isotope Tracing Data

In stable isotope tracing experiments, it is crucial to accurately measure the incorporation of the isotopic label into metabolites. nih.gov However, the raw data from analytical instruments like mass spectrometers are complicated by the presence of naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). researchgate.netnih.gov This necessitates a validation and correction process to distinguish between the label introduced by the tracer (like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3) and the isotopes present naturally. nih.govnih.gov

The goal of the correction is to determine the true mass isotopomer distribution (MID) that results solely from the incorporation of the isotopic tracer. nih.govbiorxiv.org The observed MID from a mass spectrometer is a combination of the tracer-labeled molecules and the natural abundance isotopologues of both the labeled and unlabeled molecules. nih.govnih.gov

Several computational methods and software tools (e.g., IsoCor) have been developed to perform this correction. researchgate.netnih.gov The general workflow involves:

Measuring Unlabeled Standards: An unlabeled standard of the analyte (in this case, L-tyrosine) is analyzed to determine its natural MID. This profile arises from the ~1.1% natural abundance of ¹³C and other naturally occurring heavy isotopes. nih.govbiorxiv.org

Calculating Theoretical Distributions: Based on the molecular formula of the analyte and its derivatization agents (if any), a theoretical MID for the unlabeled compound can be calculated. nih.gov

Correction of Labeled Sample Data: The raw MID of the sample containing the isotopically labeled compound is then corrected by subtracting the contributions from the naturally abundant isotopes. This is often done using matrix-based calculations or non-linear fitting algorithms that account for the isotopic distributions of all elements in the molecule. nih.govbiorxiv.org

Applications of L 4 Hydroxyphenyl D4 Alanine 2,3,3 D3 As a Stable Isotope Tracer in Metabolic and Biochemical Research

Metabolic Flux Analysis (MFA) in Isolated Systems and Non-Human In Vivo Models

Metabolic Flux Analysis (MFA) is a key technique used to quantify the rates (fluxes) of reactions within a metabolic network. The introduction of a stable isotope tracer like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is central to this methodology, enabling researchers to follow the metabolic fate of the compound and determine the activity of various pathways.

L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, upon introduction into a biological system, participates in the same reactions as its unlabeled counterpart. The catabolism of tyrosine involves its conversion into fumarate, an intermediate of the tricarboxylic acid (TCA) cycle, and acetoacetate, a ketone body. By tracking the appearance of the deuterium (B1214612) labels in these and other downstream metabolites, researchers can elucidate the connectivity and activity of central carbon and amino acid metabolic pathways. This approach allows for a detailed mapping of metabolic routes, revealing how different pathways are integrated and regulated under various physiological or pathological conditions. The use of deuterated substrates can also reveal isotope effects on metabolic pathways, providing further insight into enzyme mechanisms.

The primary strength of stable isotope-based MFA lies in its ability to provide quantitative data on metabolic rates. When cells or organisms are supplied with L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, the deuterium atoms are incorporated into various metabolites. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) is then used to measure the mass isotopomer distribution (MID)—the relative abundance of molecules with different numbers of isotopic labels. This MID data is fed into computational models that calculate the flux, or rate, of each reaction in the network. This allows for the precise quantification of how much substrate is being channeled through different competing pathways, providing a snapshot of the cell's metabolic state.

Traditional MFA often relies on the assumption that the system is in both a metabolic and isotopic steady state. However, many biological systems, particularly in higher organisms, rarely achieve a true isotopic steady state or may undergo rapid metabolic shifts. Isotopically Non-Stationary MFA (INST-MFA) addresses this limitation by analyzing the transient labeling patterns of metabolites over a time course, before an isotopic steady state is reached.

INST-MFA provides a more dynamic view of metabolism by capturing the rate at which the isotopic label is incorporated into different metabolite pools. This method is particularly powerful for studying systems with slow turnover rates or for probing metabolic responses to stimuli over short time scales. Although it is methodologically more complex, requiring rapid sampling and sophisticated computational analysis, INST-MFA yields a wealth of information that is inaccessible with steady-state methods.

Table 1: Comparison of Metabolic Flux Analysis (MFA) Methodologies

Feature Steady-State MFA (SS-MFA) Isotopically Non-Stationary MFA (INST-MFA)
Experimental Time Long, requires reaching isotopic steady state. Short, utilizes transient phase of label incorporation.
System Suitability Best for microorganisms and cell cultures in balanced growth. Applicable to a wider range of systems, including those not at steady state, like animal tissues.
Information Gained Provides a single snapshot of metabolic fluxes at steady state. Offers dynamic information and can resolve fluxes in complex, compartmentalized systems.
Complexity Relatively less complex experimentally and computationally. Requires rapid, high-frequency sampling and more complex computational modeling.

Tracing Phenylalanine and Tyrosine Interconversion Pathways

In humans and many animals, tyrosine is a non-essential amino acid that is synthesized from the essential amino acid phenylalanine through a hydroxylation reaction. The kinetics of this conversion are critical for understanding protein metabolism and certain genetic disorders.

Stable isotope tracers are the definitive tools for studying these in vivo kinetics. A common experimental design involves the simultaneous infusion of two different isotopologues, for example, ¹³C-labeled phenylalanine and deuterated tyrosine (such as L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3). By measuring the isotopic enrichment of both phenylalanine and tyrosine in plasma, researchers can precisely quantify the rate of conversion of phenylalanine to tyrosine. This dual-tracer approach allows for the calculation of whole-body protein synthesis, breakdown, and the irreversible loss of tyrosine through oxidation and other pathways. Such studies have been fundamental in defining amino acid requirements and understanding the pathophysiology of diseases like phenylketonuria (PKU), where the phenylalanine-to-tyrosine conversion is impaired.

Investigation of Biosynthetic Routes and Macromolecular Turnover

Deuterated amino acids are powerful probes for tracking the synthesis of new molecules (biosynthesis) and the continuous process of degradation and replacement of cellular components (turnover), particularly proteins and lipids.

When L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is administered, it enters the free amino acid pool and is incorporated into newly synthesized proteins. By taking tissue samples (e.g., muscle biopsies) over time and measuring the enrichment of the deuterated tyrosine within the protein structure, scientists can calculate the fractional synthesis rate (FSR) of that protein. This provides a direct measure of how quickly new proteins are being made. Similarly, by observing the dilution of the tracer in the free amino acid pool, rates of protein breakdown can be estimated. This tracer incorporation method is a cornerstone of research in fields like exercise physiology and nutrition, where understanding the dynamics of muscle protein turnover is crucial.

Beyond proteins, this tracer can be used to follow the biosynthetic pathways of other important tyrosine-derived molecules, such as neurotransmitters (dopamine, norepinephrine) and hormones (thyroid hormones), providing insights into their production rates and regulation.

Deuterated Amino Acids as Internal Standards in Quantitative Metabolomics and Proteomics

Accurate quantification of molecules in complex biological samples is a major challenge in analytical biochemistry. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in mass spectrometry-based quantification.

In quantitative metabolomics, a known amount of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is added to a biological sample (e.g., blood plasma or tissue extract) at the very beginning of the analytical process. This "spiked-in" standard is chemically identical to the endogenous, unlabeled tyrosine and thus behaves identically during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the labeled standard and the unlabeled analyte equally. By measuring the ratio of the signal from the natural analyte to the known amount of the internal standard, a highly accurate and precise absolute concentration of endogenous tyrosine can be determined. This same principle is extended to quantitative proteomics, where labeled amino acids or peptides are used to precisely quantify protein levels between different samples.

Mechanistic Studies of Enzyme Reactions and Biological Transformations Using L 4 Hydroxyphenyl D4 Alanine 2,3,3 D3 As a Mechanistic Probe

Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The study of KIEs using L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 provides critical information about the reaction mechanism, especially the bond-breaking and bond-forming steps.

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) at a specific position in a substrate molecule can significantly impact the reaction rate if the C-H bond at that position is cleaved in the rate-determining step of the reaction. This is because the greater mass of deuterium results in a lower zero-point energy for the C-D bond compared to the C-H bond, thus requiring more energy to be broken.

Deuterium KIEs are particularly useful in distinguishing between alternative reaction mechanisms. A significant primary KIE (typically kH/kD > 2) is a strong indication that the C-H bond is broken in the rate-limiting step. The magnitude of the KIE can also provide information about the transition state of the reaction. For instance, a linear and symmetrical transition state for a hydrogen transfer reaction is expected to exhibit a maximal KIE.

In studies involving L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, the deuterium atoms are placed on the phenyl ring and at the alpha and beta positions of the alanine (B10760859) side chain. This allows for the investigation of different steps in an enzymatic reaction. For example, deuterium on the phenyl ring can probe electrophilic aromatic substitution reactions, while deuterium at the alpha and beta positions can provide insights into C-H bond cleavage at these sites.

L-Phenylalanine dehydrogenase (PheDH) catalyzes the reversible oxidative deamination of L-phenylalanine and its analogs, such as L-tyrosine, to their corresponding α-keto acids. Mechanistic studies of PheDH have utilized deuterated substrates to understand the details of this biotransformation.

In a study investigating the oxidative deamination of L-tyrosine to p-hydroxyphenylpyruvic acid catalyzed by PheDH, the deuterium kinetic isotope effect was determined using [2-²H]-L-Tyr, which is analogous to the deuteration at the alpha-position in L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3. The observed KIE values indicated that the cleavage of the C-D bond at the 2-position is a significant factor in the reaction rate. icm.edu.pl Specifically, the deuterium KIE on Vmax was found to be 2.26, and the KIE on Vmax/KM was 2.87. icm.edu.pl These values strongly suggest that the cleavage of the Cα-H bond is likely the rate-determining step in the oxidative deamination of L-tyrosine by PheDH. icm.edu.pl

Deuterium Kinetic Isotope Effects in the Oxidative Deamination of L-Tyrosine by PheDH

Kinetic ParameterKIE Value (kH/kD)Interpretation
Vmax2.26Indicates that Cα-H bond cleavage is likely the rate-determining step. icm.edu.pl
Vmax/KM2.87

Tyrosinase is a copper-containing monooxygenase that catalyzes the o-hydroxylation of monophenols to o-diphenols (cresolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase activity). wikipedia.org The mechanism of tyrosinase has been investigated using deuterated substrates, including halogenated derivatives of L-tyrosine, to probe the hydroxylation process. wikipedia.org

While direct studies with L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 are not extensively reported, investigations with deuterated halogenated L-tyrosine derivatives provide valuable insights. The KIE and solvent isotope effect (SIE) methods have been employed to study the enzymatic hydroxylation of these derivatives. wikipedia.org The results from these studies are consistent with a complex mechanism of action for tyrosinase, where halides can influence the formation of the C-O bond during hydroxylation. wikipedia.org A deuterated solvent was found to affect the proton transfer that occurs in the initial step of the reaction. wikipedia.org These findings suggest that using a substrate like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, with deuterium on the aromatic ring, could directly probe the electrophilic substitution mechanism of the hydroxylation step.

The cleavage of the Cα-H bond is a critical step in many enzyme-catalyzed reactions involving amino acids. Using substrates specifically deuterated at the alpha-position, such as L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, allows for a direct investigation of this process. A significant primary kinetic isotope effect upon deuteration at the α-carbon provides strong evidence for the involvement of Cα-H bond cleavage in the rate-determining step.

For instance, in enzymatic transamination reactions, a kinetic study using L-[2-²H]-Glutamic acid showed a deuterium isotope effect of 1.85, indicating that the bond to the α-carbon is ruptured during transamination and supporting an α-elimination mechanism. documentsdelivered.com Similarly, studies on tyrosine phenol-lyase with α-deuterated L-phenylalanine and L-methionine have been conducted to understand the mechanism of isotopic exchange of α-protons. nih.gov These studies help to elucidate the role of quinonoid intermediates and can suggest alternative, possibly concerted, mechanisms for α-proton exchange. nih.gov The use of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 in similar enzymatic systems would provide analogous insights into the mechanisms of Cα-H bond cleavage.

Solvent Isotope Effects (SIE) in Enzymatic Processes

Solvent Isotope Effects (SIEs) are observed when a reaction is carried out in a deuterated solvent, such as D₂O, instead of H₂O. SIEs can provide information about the involvement of proton transfer from the solvent or solvent-exchangeable sites on the enzyme or substrate in the reaction mechanism.

In the context of studies with L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, SIEs are often measured in conjunction with KIEs to build a more complete picture of the reaction mechanism. For the oxidative deamination of L-tyrosine catalyzed by PheDH, the SIE values were determined to be 1.43 on Vmax and 1.48 on Vmax/KM. icm.edu.pl These values, being close to unity, indicate that the solvent has little effect on the conversion of the enzyme-substrate complex to the enzyme-product complex. icm.edu.pl This suggests that proton transfer from the solvent is not a major rate-limiting factor in this particular reaction.

Similarly, in the study of tyrosinase with halogenated L-tyrosine derivatives, the SIE was used to probe the role of proton transfer in the hydroxylation mechanism. wikipedia.org The results indicated that a deuterated solvent affects the proton transfer that occurs in the first step of the reaction. wikipedia.org

Solvent Isotope Effects in the Oxidative Deamination of L-Tyrosine by PheDH

Kinetic ParameterSIE Value (kH₂O/kD₂O)Interpretation
Vmax1.43Indicates a small effect of the solvent on the reaction rate. icm.edu.pl
Vmax/KM1.48

Elucidation of Enzyme Active Site Interactions and Substrate Binding Dynamics

Understanding the precise interactions between a substrate and the amino acid residues in the active site of an enzyme is crucial for comprehending the catalytic mechanism. Isotopic labeling of substrates, such as in L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, provides a non-perturbative probe for spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) to study these interactions. nih.gov

Vibrational spectroscopy can be used to monitor changes in the vibrational modes of the substrate upon binding to the enzyme. nih.gov For example, the tyrosine ring breathing mode can be a sensitive infrared reporter for the local electric field within a protein. researchgate.net By comparing the vibrational spectra of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 in solution and when bound to an enzyme, researchers can deduce information about changes in bond polarization, conformational changes, and hydrogen bonding within the active site. nih.govnih.gov Isotope-edited difference spectroscopy can help to overcome spectral crowding from the enzyme itself. nih.gov

NMR spectroscopy is another powerful technique for studying enzyme-substrate interactions. nih.gov Chemical shift perturbations of the substrate's nuclei upon binding to the enzyme can provide information about the binding mode and the proximity of different parts of the substrate to specific amino acid residues in the active site. The deuterium labels in L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 can be used in specialized NMR experiments to simplify spectra and highlight specific interactions.

Computational Modeling and Bioinformatic Analysis in Deuterated L Tyrosine Research

Development and Application of Metabolic Network Models for Isotope Tracing Data Interpretation

Metabolic network models are essential frameworks for interpreting the data from isotope tracing studies. These models consist of a curated set of biochemical reactions and their stoichiometry, representing the known metabolic capabilities of an organism or cell type. When a deuterated tracer like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is introduced into a biological system, the deuterium (B1214612) atoms are incorporated into various downstream metabolites. The pattern of this incorporation, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of metabolic pathway activity.

The development of a suitable metabolic model is a critical first step. This involves establishing a model that can accurately simulate experimental data from multiple parallel cultures. udel.edu These models serve as the basis for analyzing how metabolites flow through the network, a quantity known as metabolic flux. nih.gov Stable isotope technology is the preferred method for studying the reprogrammed metabolism that occurs in conditions like inborn errors of metabolism (IEMs). nih.govnih.gov In such diseases, an enzyme deficiency forces the metabolic network into a new steady state, and understanding the fluxes in this new state is key to understanding the disease's phenotype. nih.govnih.gov

The application of these models is particularly powerful in studying complex conditions. For example, in inborn errors of metabolism such as phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, multi-compartment models are necessary to explain tissue-specific pathologies, like why the brain is specifically affected. nih.gov By using deuterated or other isotopically labeled amino acids, researchers can trace the consequences of the enzymatic block and the rerouting of metabolic pathways. nih.govnih.gov These models allow for the simulation of isotopic labeling patterns, which can then be compared to experimental data to validate the model's structure and assumptions. udel.eduresearchgate.net If discrepancies arise, it often indicates that the metabolic network model is incomplete or missing key reactions, prompting further investigation and model refinement. researchgate.net

Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) for Quantitative Insights into Metabolic Pathways

While metabolic models provide the map, Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA) are the computational engines that calculate traffic on that map. wikipedia.orgnih.gov They provide quantitative measurements of the rates (fluxes) of metabolic reactions within a cell. nih.gov

Metabolic Flux Analysis (MFA) is a powerful technique that directly uses isotope tracing data to provide a detailed view of cellular metabolism. nih.govresearchgate.net In a typical MFA experiment using a tracer like deuterated L-tyrosine, the distribution of deuterium in protein-bound amino acids and other metabolites is measured. This labeling data, combined with measured rates of nutrient uptake and byproduct secretion, is fed into a computational model. researchgate.net The model then solves a system of equations to find the set of intracellular fluxes that best explains the observed labeling patterns. researchgate.net This approach is considered one of the most informative methods for studying central metabolism. nih.gov MFA can be applied to investigate the effects of genetic or environmental changes on cellular physiology. nih.gov For instance, MFA has been used to study various inborn errors of metabolism, including phenylketonuria, to estimate the residual flux through deficient enzymatic pathways. nih.govnih.gov

A key challenge in MFA is the assumption of isotopic steady state, which can be slow to reach in some systems like mammalian cells. nih.gov To address this, isotopically non-stationary MFA (INST-MFA) methods have been developed to analyze data from transient labeling experiments. nih.govnih.gov

The table below illustrates the kind of quantitative data that can be obtained through MFA, showing hypothetical flux changes in tyrosine metabolism under a disease state compared to a healthy control, as might be determined using L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3.

Metabolic ReactionHealthy Control Flux (relative units)Disease State Flux (relative units)Fold Change
Tyrosine to Fumarate/Acetoacetate10010-10.0
Tyrosine to Catecholamines2018-1.1
Phenylalanine to Tyrosine1005-20.0
Tyrosine Aminotransferase808-10.0

This table is a hypothetical representation of data derived from MFA studies to illustrate the quantitative insights gained.

Data Processing Algorithms for Isotopic Enrichment, Mass Isotopomer Distributions, and Correction

The raw data from a mass spectrometer in an isotope tracing experiment is a series of peaks representing the mass-to-charge ratios of different ions. To make this data useful for MFA, it must undergo significant processing. This involves identifying metabolites, quantifying their isotopic enrichment, and correcting for several confounding factors. nih.gov

A crucial step is the correction for the natural abundance of heavy isotopes. nih.govnih.gov For example, about 1.1% of all carbon in nature is the heavy isotope ¹³C. This means that even an unlabeled metabolite will have a small signal at masses corresponding to M+1, M+2, etc., which can interfere with the signals from the deuterated tracer. nih.govnih.gov Algorithms have been developed to computationally remove this background noise, transforming the measured mass isotopomer distribution (MID) into a corrected distribution that only reflects the incorporation of the tracer. nih.govresearchgate.net

Several software tools have been created to automate and standardize this complex data processing pipeline:

IsoCor and PolyMID-Correct are examples of algorithms designed specifically to correct raw mass spectrometry data for the contribution of naturally occurring isotopes. nih.govresearchgate.net

INCA (Isotopomer Network Compartmental Analysis) is a comprehensive MATLAB-based software package that can perform both steady-state and isotopically non-stationary MFA. nih.govscispace.comvueinnovations.com It automates the generation of balance equations for complex networks and can regress multiple experiments simultaneously to generate a single, robust flux map. nih.govscispace.com INCA 2.0 has expanded capabilities to integrate data from both MS and NMR platforms. researchgate.netnih.gov

PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions) is another MATLAB-based tool that automates the extraction and analysis of MIDs from large batches of metabolomics data files, supporting a wide range of MS instruments and experimental designs. oup.com

Escher-Trace is a web-based application that allows for the visualization of stable isotope tracing data on metabolic pathway maps, including features for natural abundance correction. escholarship.org

These algorithms and software packages are indispensable for ensuring the accuracy of the data fed into metabolic models. An incorrect correction for natural abundance, for instance, can lead to significant errors in the calculated flux values. nih.gov The development of these tools has made sophisticated isotope tracing experiments more accessible and the results more reliable. oup.com

Integration of Tracing Data with Systems Biology Approaches for Network Reconstruction and Validation

The ultimate goal of many isotope tracing studies is to contribute to a systems-level understanding of metabolism. This involves integrating the quantitative flux data obtained from tracers like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 with broader systems biology frameworks, particularly in the reconstruction and validation of genome-scale metabolic networks (GEMs). udel.eduacs.org

Isotope tracing provides a dynamic, functional readout of the metabolic network that is highly complementary to the static information provided by genomics, transcriptomics, and proteomics. acs.org While a genome may indicate the presence of a gene for a particular enzyme, it doesn't confirm that the enzyme is active under specific conditions. Isotope tracing can directly measure the flux through the corresponding reaction, thereby validating that part of the network model. udel.eduspringernature.com

This integration process is iterative:

Network Reconstruction: A draft metabolic network is often built based on an organism's annotated genome.

Model Simulation and Hypothesis Generation: FBA and other constraint-based methods are used to simulate the network's behavior and generate hypotheses about metabolic routing. nih.gov

Experimental Validation with Isotope Tracers: Experiments using tracers like deuterated tyrosine are designed to test these hypotheses. For example, if a model predicts a novel pathway for tyrosine catabolism, a specifically labeled tracer can be used to see if the predicted downstream metabolites become labeled. udel.edu

Model Refinement: The flux data obtained from the tracer experiment is used to refine the network model. If the experimental data contradicts the model's predictions, it indicates that the network reconstruction is inaccurate or incomplete, requiring the addition, removal, or modification of reactions. researchgate.net

This approach has been used to discover previously unknown metabolic pathways and to correct long-standing assumptions in metabolic maps. udel.eduacs.org The combination of untargeted metabolomics with stable isotope tracing is particularly powerful, as it can reveal the flow of atoms into unexpected areas of metabolism, facilitating the discovery of novel pathways and connections that are essential for building accurate systems-level models. acs.org

Emerging Research Directions and Future Perspectives in Deuterated L Tyrosine Investigations

Development of Novel Deuteration Strategies for Complex Biomolecules and Peptides

The synthesis of selectively deuterated biomolecules like L-tyrosine is critical for their application as metabolic tracers and for structural studies. Traditional methods often face challenges in achieving high isotopic purity and site-selectivity. nih.gov However, recent advancements are providing more efficient and precise deuteration strategies.

One established approach involves treating protonated L-tyrosine with a deuterated inorganic acid or an alkali metal deuteroxide. google.com This method can be used to prepare various deuterated analogs, which serve as intermediates for creating labeled peptides and proteins. google.com Another strategy is the use of transition metal catalysts, such as palladium on carbon (Pd/C), with deuterium (B1214612) oxide (D2O) as the deuterium source. mdpi.com This method offers an environmentally benign route for chemo- and regioselective hydrogen-deuterium (H-D) exchange in amino acids. mdpi.com The in situ generation of deuterium gas from the reaction of aluminum with D2O, facilitated by a palladium catalyst, exemplifies a simple and safe procedure. mdpi.com

For more complex applications, such as in protein folding studies using nuclear magnetic resonance (NMR), highly selective deuteration is paramount. Improved catalytic exchange methods have been developed for aromatic amino acids, achieving isotopic substitution levels greater than 95%. nih.gov These methods allow for the biosynthetic incorporation of deuterated amino acids with minimal isotopic scrambling, enabling "single-proton" labeling of proteins to simplify complex NMR spectra. nih.gov

A novel enantioselective method for α-deuteration of amino acids has been reported that avoids the need for expensive equipment or external chiral sources. acs.org This technique is highly selective and provides a simple pathway for producing α-deuterated amino acids, which have shown improved metabolic stability in compounds containing them. acs.org Furthermore, bio-inspired methods, such as a calcium-hexafluoroisopropanol (HFIP)-mediated reductive deutero-amination, are being explored for the site-selective synthesis of N-α-deuterated amino acids. researchgate.net The pyridoxal/D2O exchange reaction is another technique used to prepare α-deuterated L-amino acids for biosynthetic incorporation into proteins. nih.gov

These evolving strategies are crucial for producing a diverse toolkit of deuterated biomolecules, enabling more sophisticated investigations into protein structure, function, and metabolism.

Table 1: Comparison of Deuteration Strategies for Amino Acids

Strategy Description Key Advantages Example Application References
Acid/Base Catalyzed Exchange Treatment with deuterated acids (e.g., deuterium chloride) or bases (e.g., sodium deuteroxide) at elevated temperatures. Simple procedure, useful for producing intermediates for labeled peptides. Preparation of L-tyrosine-d11 and other deuterated amino acids. google.com
Transition Metal Catalysis Use of catalysts like Pd/C with D2O as the deuterium source, often assisted by microwave or other energy inputs. Environmentally friendly, high selectivity and efficiency, safe procedure. Selective H-D exchange of amino acids, amines, esters, and alcohols. mdpi.com
Improved Catalytic Exchange for NMR Optimized catalytic methods to achieve very high (>95%) and specific isotopic substitution. Minimizes isotopic scrambling, allows for "single-proton" labeling to simplify NMR spectra. Identification of transient protein folding intermediates. nih.gov
Enantioselective α-Deuteration A method using NaOEt in EtOD that achieves α-deuteration without external chiral sources. Simple, no expensive equipment, retains enantiomeric purity. α-deuteration of proline, serine, cysteine, and phenylalanine derivatives. acs.org

| Bio-inspired Reductive Deutero-amination | A site-selective method mediated by Ca(II)-HFIP for N-α-deuteration of α-oxo-carbonyl compounds. | Inspired by natural biochemical pathways, offers modular synthesis. | Synthesis of N-α-deuterated amino acids and their conjugates. | researchgate.net |

Integration with Multi-Omics Data for Comprehensive Metabolic and Proteomic Profiling

The true power of deuterated tracers like L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 is realized when their metabolic fate is analyzed within a broader systems biology context. The integration of data from tracer studies with multi-omics platforms—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular and organismal physiology. nih.govmedrxiv.org

Multi-omics profiling of tumors, for instance, has demonstrated the ability to identify treatable targets and improve patient outcomes by providing a comprehensive overview of the molecular characteristics of a disease. nih.gov By combining genomic data with the analysis of protein phosphorylation and expression levels, researchers can move beyond static genetic information to understand the dynamic activity of signaling pathways. nih.gov

In the context of metabolic studies, deuterated L-tyrosine can be administered to a biological system, and its incorporation into various metabolic pathways can be traced. nih.gov When these tracer data are combined with untargeted proteomics, transcriptomics, and metabolomics, a much richer picture emerges. For example, a multi-omics approach was used to develop a blood-based classifier for the early detection of lung cancer, integrating data from thousands of peptides, RNA transcripts, and metabolites. medrxiv.orgmedrxiv.org This highlights the potential for using such integrated platforms to discover biomarkers that reflect changes in gene expression and molecular phenotype in response to disease. medrxiv.orgmedrxiv.org

In studies of metabolic diseases like diabetes, integrative analytical methods that combine metabolomics with network analysis can delineate dynamic changes in the metabolome as the disease progresses. acs.org By using a rat model, researchers identified disruptions in amino acid metabolism, including that of tyrosine, and other key pathways. acs.org Introducing a deuterated tyrosine tracer into such a model would allow for the precise quantification of flux through these perturbed pathways, linking changes in the proteome and transcriptome to specific metabolic functions. This approach enables the dynamic monitoring of metabolic phenotypes during disease progression, offering deeper insights into the underlying molecular mechanisms.

Table 2: Examples of Multi-Omics Integration in Biological Research

Research Area Omics Platforms Integrated Key Findings Potential Role of Deuterated Tyrosine References
Advanced Cancer Diagnostics Genomics, (Phospho-)Proteomics Identification of targetable pathway activity (e.g., PI3K/Akt/mTOR) leading to personalized therapy. To trace the metabolic reprogramming of amino acid pathways in cancer cells, providing functional data to complement genomic and proteomic profiles. nih.gov
Early Cancer Detection Untargeted Proteomics, Transcriptomics, Metabolomics Development of a blood-based multi-omics classifier for early-stage lung cancer detection with high sensitivity. To act as a dynamic biomarker, tracing its flux through pathways found to be altered by the multi-omics analysis, thereby validating pathway activity. medrxiv.orgmedrxiv.org
Brain Metastasis Biology Proteomics, Metabolomics, Transcriptomics Identification of heightened oxidative metabolism in brain metastases, revealing a potential therapeutic vulnerability. To quantify the flux of tyrosine into energy metabolism pathways (e.g., TCA cycle) in metastatic cells compared to primary tumor cells. nih.gov

| Diabetic Complications | Fecal Metabolomics (¹H NMR), Network Analysis | Revealed dynamic disruptions in amino acid metabolism, ketone body synthesis, and other pathways during diabetes progression in a rat model. | To precisely measure the rate of tyrosine metabolism and its contribution to the synthesis of other metabolites, linking network changes to metabolic flux. | acs.org |

Advanced Analytical Platform Innovations for Deuterium Tracer Studies

The detection and quantification of deuterium-labeled molecules in complex biological samples require sophisticated analytical platforms. Innovations in this area are continuously improving the sensitivity, resolution, and scope of what can be measured in tracer studies.

Mass spectrometry (MS) coupled with high-pressure liquid chromatography (HPLC) is a well-established method for determining the concentration of deuterated amino acids like phenylalanine and tyrosine in biological fluids such as plasma. nih.gov This technique allows for the separation and isolation of the amino acids before their isotopic enrichment is determined by MS, making it suitable for in vivo studies of metabolism. nih.gov

A significant advancement in analytical imaging is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). nih.gov This technique enables the measurement of isotope ratios at the single-cell level, overcoming the limitations of bulk sample analyses that average out cellular heterogeneity. nih.gov NanoSIMS can measure deuterated tracers by monitoring polyatomic ions (e.g., C2D-/C2H-), providing quantitative imaging of metabolic tracer incorporation into the ultrastructure of cells and tissues. This allows researchers to visualize metabolic activity with high spatial resolution. nih.gov

Another emerging platform is Deuterium Metabolic Imaging (DMI), a magnetic resonance-based technique. DMI can trace the metabolic fate of deuterated substrates in vivo non-invasively. nih.gov For example, DMI has been used to track the flux of deuterated acetate (B1210297) through the tricarboxylic acid (TCA) cycle in the liver by detecting the resulting labeled metabolites. nih.gov This technology holds promise for clinical translation, offering a robust way to monitor metabolic processes in various pathologies. nih.gov

The deuterium tracer method is also being refined for applications beyond fundamental biology, such as measuring lubricating oil consumption in internal combustion engines. mdpi.com This involves adding a poly-deuterated tracer to the oil and detecting the deuterium in the exhaust gas using cavity-enhanced laser spectroscopy, demonstrating the versatility of deuterium tracing and its detection platforms. mdpi.com

Table 3: Innovations in Analytical Platforms for Deuterium Tracers

Analytical Platform Principle of Operation Key Advantages Limitations References
HPLC-Mass Spectrometry Chromatographic separation of analytes followed by mass-based detection and quantification of isotopic enrichment. High sensitivity and specificity for quantifying known labeled compounds in complex mixtures like plasma. Requires sample extraction; provides bulk analysis rather than single-cell data. nih.gov
NanoSIMS Sputters the sample surface with a primary ion beam and analyzes the ejected secondary ions by mass spectrometry. Quantitative imaging of isotope ratios at the subcellular level; high spatial resolution. Destructive to the sample; analysis can be time-consuming. nih.gov
Deuterium Metabolic Imaging (DMI) A magnetic resonance-based technique that detects the signal from deuterium in labeled substrates and their metabolic products in vivo. Non-invasive, allows for real-time tracking of metabolic fluxes within a living organism. Lower sensitivity compared to MS; limited to molecules that can be administered at high concentrations. nih.gov

| Cavity-Enhanced Laser Spectroscopy | Measures the concentration of deuterated molecules (e.g., deuterated water) in a gas stream based on light absorption. | Online, real-time measurements with fast response times. | Primarily applicable to gas-phase samples; specific to the target molecule being measured. | mdpi.com |

Expanding Applications in Diverse Non-Human Biological Systems and Pathological Models

Deuterated L-tyrosine and its analogs are instrumental in studying metabolism and disease in a wide range of non-human biological systems and pathological models. These studies provide crucial insights into mechanisms that are often difficult to investigate directly in humans.

In metabolic research, oral doses of deuterated L-phenylalanine and L-tyrosine have been used to trace their conversion and the subsequent labeling of urinary metabolites in normal subjects, providing insights into hepatic and extra-hepatic metabolism. nih.gov Such studies are foundational for understanding amino acid kinetics.

Deuterated L-tyrosine has been particularly valuable in studying inherited metabolic disorders. In patients with tyrosinemia type I, a disease caused by a deficiency in the enzyme fumarylacetoacetase, administration of deuterated L-tyrosine allowed researchers to trace its metabolic fate. nih.gov The detection of deuterated succinylacetoacetate and succinylacetone in the urine of these patients provided direct evidence of the blocked metabolic pathway. nih.gov

Animal models are extensively used to explore the role of tyrosine metabolism in various pathologies. In a rodent model of chronic disease, supplementation with para-tyrosine was shown to prevent an increase in aortic wall meta-tyrosine and subsequent vascular dysfunction, suggesting that tyrosine isomers play a role in oxidative stress-related diseases. nih.gov The use of deuterated tyrosine in such models could precisely quantify the turnover and mis-metabolism of tyrosine under oxidative stress.

Furthermore, deuterated tyrosine derivatives are used to probe enzyme mechanisms. For instance, the synthesis of [3',5'-2H2]-α-methyl- and [3',5'-2H2]-N-methyl-l-tyrosine has been used to investigate kinetic isotope effects in the tyrosinase-catalyzed hydroxylation of L-tyrosine, helping to elucidate the reaction mechanism of this key enzyme involved in melanin (B1238610) synthesis. nih.gov The genetic incorporation of unnatural tyrosine analogs, including deuterated derivatives, into proteins has also been used as a spectroscopic probe to identify radical formation sites and understand the role of specific tyrosine residues in enzyme activity. acs.org These approaches demonstrate the expanding utility of deuterated tyrosine from whole-organism metabolic studies to detailed investigations of enzyme function at the molecular level.

Table 4: Applications of Deuterated L-Tyrosine in Biological Systems and Disease Models

Biological System/Model Research Focus Key Findings Significance References
Normal Human Subjects Phenylalanine and Tyrosine Metabolism Tracing of oral deuterated L-phenylalanine and L-tyrosine showed that urinary metabolites originate from both hepatic and extra-hepatic tissues. Provided fundamental knowledge on the compartmentalization of amino acid metabolism in vivo. nih.gov
Tyrosinemia Type I Patients Diagnosis and Pathophysiology of an Inborn Error of Metabolism Administration of deuterated L-tyrosine led to the excretion of specific deuterated metabolites, confirming the enzymatic block at fumarylacetoacetase. Demonstrated the utility of stable isotope tracers for diagnosing and understanding the biochemical basis of genetic disorders. nih.gov
Rodent Model of Chronic Disease Role of Tyrosine Isomers in Oxidative Stress Showed that abnormal tyrosine isomers (meta- and ortho-tyrosine) are linked to vascular dysfunction, which can be prevented by para-tyrosine supplementation. Implicated tyrosine mis-metabolism in oxidative stress-related pathology and suggested a potential therapeutic strategy. nih.gov
In Vitro Enzyme Assays (Tyrosinase) Enzyme Reaction Mechanisms Use of deuterated L-tyrosine derivatives helped determine kinetic isotope effects, providing insights into the hydroxylation mechanism. Advanced the fundamental understanding of how enzymes involved in pigment formation function. nih.gov

| Myoglobin-based Oxidase Model | Role of Specific Amino Acid Residues | Genetic incorporation of a deuterated tyrosine analog provided conclusive evidence for the location of a tyrosyl radical during the enzyme's reaction. | Clarified the functional role of a specific tyrosine residue in the catalytic cycle of an oxidase model. | acs.org |

Q & A

Q. How is the isotopic purity of L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 verified, and what analytical methods are recommended?

  • Methodological Answer : Isotopic purity is typically determined using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) . For NMR, the absence of proton signals at deuterated positions (e.g., the hydroxyphenyl-D4 and alanine-2,3,3-D3 groups) confirms deuteration efficiency. HR-MS quantifies the mass shift caused by deuterium incorporation, ensuring ≥98 atom% D purity, as specified in product certifications . Liquid chromatography-mass spectrometry (LC-MS) can also validate isotopic integrity in complex biological matrices .

Q. What are the key applications of this deuterated compound in metabolic studies?

  • Methodological Answer : This compound serves as a stable isotope tracer in tyrosine/phenylalanine metabolic pathway analysis. For example:
  • Pulse-chase experiments : Administer the deuterated analog to track metabolic flux into downstream products (e.g., dopamine, melanin) using LC-MS.
  • Enzyme kinetics : Compare reaction rates with non-deuterated substrates to assess kinetic isotope effects (KIEs) in enzymes like tyrosine hydroxylase .
  • Internal standard : Use it for quantitative metabolomics to normalize data and correct for matrix effects .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C in a desiccated environment under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture. Avoid repeated freeze-thaw cycles, which can degrade isotopic labeling. Stability studies indicate no significant decomposition under these conditions for ≥2 years .

Advanced Research Questions

Q. How can isotopic effects be mitigated when using this compound in enzyme kinetic assays?

  • Methodological Answer : To address KIEs:
  • Control experiments : Run parallel assays with non-deuterated L-tyrosine to establish baseline kinetic parameters (KmK_m, VmaxV_{max}).
  • Isotope dilution : Use substoichiometric amounts of the deuterated compound to minimize perturbations in enzyme active sites.
  • Computational modeling : Apply density functional theory (DFT) to predict KIEs and adjust experimental data accordingly .

Q. How would you design a study to resolve contradictory data on deuterated amino acid incorporation into protein synthesis?

  • Methodological Answer : Contradictions often arise from ribosomal misincorporation or post-translational modifications . To address this:

Fractionate cellular lysates : Separate free amino acids, tRNA-bound pools, and nascent proteins via size-exclusion chromatography.

Quantify deuterium enrichment : Use tandem MS (MS/MS) to distinguish between intact deuterated residues and artifacts (e.g., deuterium loss during hydrolysis).

Validate with orthogonal methods : Combine radiolabeled (e.g., 14^{14}C) and deuterated tracers to cross-verify incorporation rates .

Q. What experimental strategies optimize the detection of low-abundance deuterated metabolites in complex biological samples?

  • Methodological Answer :
  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enrich metabolites.
  • Chromatography : Employ ultra-high-performance liquid chromatography (UHPLC) with a HILIC column to resolve polar deuterated species (e.g., DOPA, tyramine).
  • Mass spectrometry : Operate in selected reaction monitoring (SRM) mode with optimized collision energy to enhance sensitivity for deuterium-specific fragments .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Deuterated Compound Validation

ParameterMethodCritical SpecificationsReference
Isotopic Purity (≥98%)HR-MSMass accuracy ≤2 ppm
Deuteration Sites1^1H-NMRAbsence of H signals at C-2,3,3,4
Stability (Long-term)Accelerated LCNo degradation at –20°C over 24 months

Q. Table 2. Comparison of Tracer Strategies for Tyrosine Metabolism Studies

Tracer TypeAdvantagesLimitations
L-4-Hydroxyphenyl-D4-alanine-2,3,3-D3Minimal natural abundance interferencePotential KIEs in enzyme assays
13^{13}C-Labeled TyrosineNo KIEsHigher cost; overlap with natural 13^{13}C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tyrosine-d7
Reactant of Route 2
Reactant of Route 2
DL-Tyrosine-d7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.